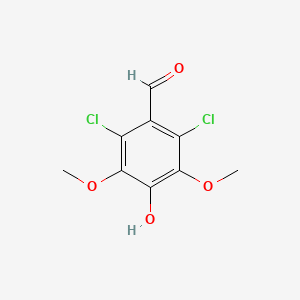

2,6-DICHLORO-4-HYDROXY-3,5-DIMETHOXYBENZALDEHYD

Übersicht

Beschreibung

Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-, also known as Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-, is a useful research compound. Its molecular formula is C9H8Cl2O4 and its molecular weight is 251.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

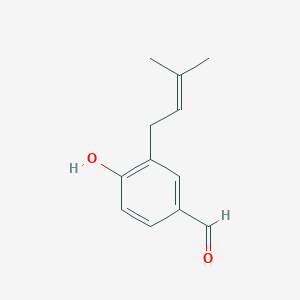

Synthese von Triazinderivaten

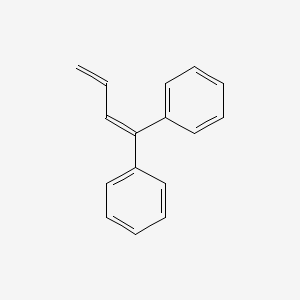

2,6-Dichlorosyringaldehyd: wird bei der Synthese von Triazinderivaten verwendet. Diese Verbindungen sind bekannt für ihre Anwendung in der Herstellung von Herbiziden und Polymerphotostabilisatoren. Einige Triazinderivate zeigen signifikante biologische Eigenschaften, wie z. B. Antitumoraktivität, was sie in der Krebsbehandlungsforschung wertvoll macht {svg_1}.

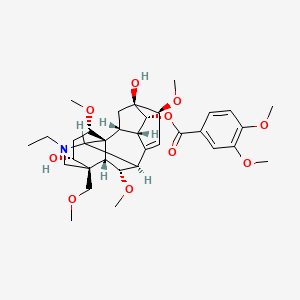

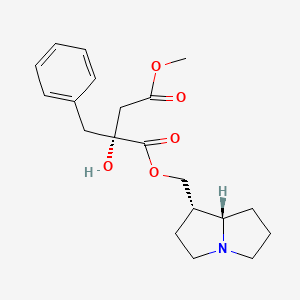

Entwicklung von Aromatasehemmern

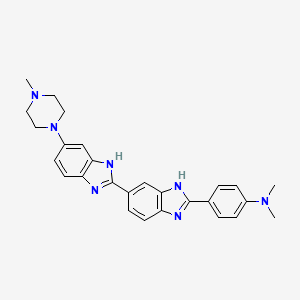

Die Verbindung hat ein potenzielles Einsatzgebiet in der Entwicklung von Aromatasehemmern. Aromatasehemmer sind Medikamente, die zur Behandlung von Brustkrebs eingesetzt werden, indem sie das Enzym Aromatase blockieren und so den Östrogenspiegel im Körper senken, der das Wachstum von Brustkrebs fördern kann {svg_2}.

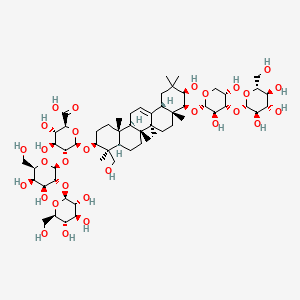

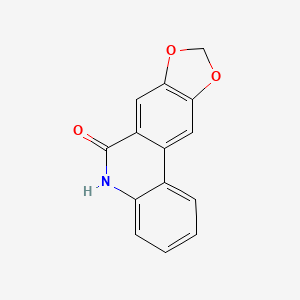

Corticotropin-Releasing-Faktor-Antagonisten

Forschungen haben gezeigt, dass Derivate von 2,6-Dichlorosyringaldehyd als potente Corticotropin-Releasing-Faktor-1-Rezeptor-Antagonisten dienen könnten. Diese sind vielversprechend für die Behandlung von Depressionen und Angstzuständen, da sie die Stressantwort im Gehirn modulieren {svg_3}.

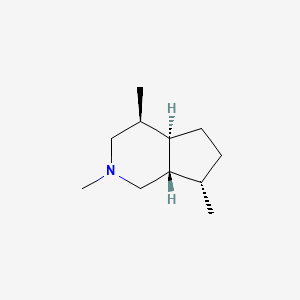

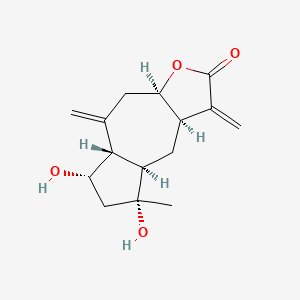

Leukotrien-Antagonisten

Diese Verbindung ist auch an der Synthese von Substanzen beteiligt, die Aktivität als Leukotrien-Antagonisten zeigen. Diese haben therapeutisches Potenzial bei der Behandlung von Asthma und allergischer Rhinitis, indem sie Entzündungen in den Atemwegen reduzieren {svg_4}.

Siderophor-vermittelte Medikamentenentwicklung

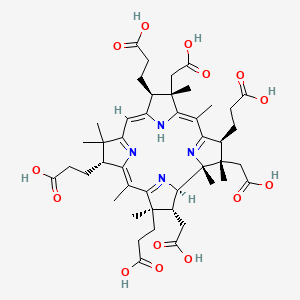

2,6-Dichlorosyringaldehyd: Derivate können zur Herstellung von Siderophor-vermittelten Medikamenten verwendet werden. Siderophore sind Moleküle, die Eisen in Mikroorganismen binden und transportieren, und ihre Analoga können verwendet werden, um Medikamente gezielt zu verabreichen, insbesondere bei der Behandlung von Infektionen {svg_5}.

Antitumor- und Antileukämiezellen

Es wurde beobachtet, dass die Derivate der Verbindung Antitumor- und Antileukämiezellen aufweisen. Sie werden auf ihre Wirksamkeit gegen menschliche Krebs- und murine Leukämiezellen untersucht, was zu neuen Behandlungen für diese Krankheiten führen könnte {svg_6}.

Forschung zu thermophysikalischen Eigenschaften

2,6-Dichlorosyringaldehyd: wurde auf seine thermophysikalischen Eigenschaften untersucht, die für die Konstruktion chemischer Prozesse und die Entwicklung von Materialien von entscheidender Bedeutung sind. Die Kenntnis dieser Eigenschaften ist unerlässlich, um das Verhalten der Verbindung unter verschiedenen Temperatur- und Druckbedingungen vorherzusagen {svg_7}.

Studien zur Umweltdegradierbarkeit

Die Umweltdegradierbarkeit von 2,6-Dichlorosyringaldehyd wurde untersucht, was darauf hinweist, dass es unter bestimmten Bedingungen bei niedrigeren Temperaturen zerfällt. Diese Informationen sind entscheidend, um die Auswirkungen auf die Umwelt zu beurteilen und Prozesse für eine sichere Entsorgung zu entwickeln {svg_8}.

Eigenschaften

IUPAC Name |

2,6-dichloro-4-hydroxy-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4/c1-14-8-5(10)4(3-12)6(11)9(15-2)7(8)13/h3,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFRWEPMHUGVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)C=O)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072837 | |

| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76330-06-8 | |

| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 2,6-Dichlorosyringaldehyde in environmental monitoring?

A: 2,6-Dichlorosyringaldehyde serves as a valuable biomarker for monitoring bleached hardwood effluent exposure in aquatic environments. This compound is a major chlorophenolic found in chlorine-bleached eucalypt pulp effluent. [] Studies have shown that analyzing the metabolites of 2,6-Dichlorosyringaldehyde in fish bile, particularly the conjugate of 2,6-dichloro-4-hydroxy-3,5-dimethoxybenzylalcohol, can effectively indicate exposure to these effluents. [] This approach provides a sensitive and specific method for assessing the impact of pulp mill activities on aquatic ecosystems. []

Q2: How does the formation of 2,6-Dichlorosyringaldehyde differ depending on the bleaching process used in pulp mills?

A: The type of bleaching process employed in pulp mills significantly influences the formation of specific chlorinated phenols, including 2,6-Dichlorosyringaldehyde. Research indicates that chlorine-based bleaching treatments (C) of eucalypt kraft pulps result in higher levels of 2,6-Dichlorosyringaldehyde compared to chlorine dioxide treatments (D). [] This difference highlights the importance of considering bleaching sequences when monitoring for specific chlorophenolic compounds like 2,6-Dichlorosyringaldehyde in pulp mill effluents.

Q3: What methods are effective in removing 2,6-Dichlorosyringaldehyde from pulp and paper mill wastewater?

A: Coagulation using polyaluminium chloride (PAC) has been identified as an effective method for removing 2,6-Dichlorosyringaldehyde from pulp and paper mill wastewater. [] Under optimized conditions, PAC treatment can successfully eliminate detectable levels of 2,6-Dichlorosyringaldehyde along with other chlorophenolics, contributing to the overall reduction of chloro-organics and color in the wastewater. [] This finding suggests that PAC coagulation can be a valuable treatment strategy for mitigating the environmental impact of pulp and paper mill effluents.

Q4: How does the aqueous solubility of 2,6-Dichlorosyringaldehyde compare to other chlorinated phenolic compounds?

A: Studies have determined the aqueous solubility of 2,6-Dichlorosyringaldehyde alongside other chlorinated phenolic derivatives at 25°C. [] The research revealed that the solubility of these compounds, including 2,6-Dichlorosyringaldehyde, can be correlated with the solute's LeBas molar volume. [] This finding provides a framework for predicting the behavior and fate of 2,6-Dichlorosyringaldehyde and similar chlorophenolics in aqueous environments.

Q5: Can 2,6-Dichlorosyringaldehyde be released from high molecular weight organics in bleached kraft mill effluents?

A: Research indicates that 2,6-Dichlorosyringaldehyde, along with other chlorophenolics like 2-chlorosyringaldehyde, exhibits a strong affinity for binding to high molecular weight (HMW) organics in bleached kraft mill effluents. [] This binding suggests that simple hydrophobic interaction alone cannot fully explain the presence of these chlorophenolics in HMW fractions. [] Further investigation is needed to fully understand the mechanisms behind this binding and its implications for the fate and transport of these compounds in the environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate](/img/structure/B1194217.png)

![(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1194218.png)

![(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1194222.png)

![6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline](/img/structure/B1194236.png)